molecular formula C23H37NO3 B1509682 N-(1,3-Dihydroxy-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-yl)acetamide CAS No. 945632-83-7

N-(1,3-Dihydroxy-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-yl)acetamide

Cat. No.: B1509682
CAS No.: 945632-83-7
M. Wt: 375.5 g/mol
InChI Key: QGEYCNBEQMCZFK-UHFFFAOYSA-N
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Description

N-(1,3-Dihydroxy-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H37NO3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

945632-83-7

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1,3-dihydroxy-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-yl]acetamide

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-19-10-11-21-15-22(13-12-20(21)14-19)23(16-25,17-26)24-18(2)27/h10-11,14,22,25-26H,3-9,12-13,15-17H2,1-2H3,(H,24,27)

InChI Key

QGEYCNBEQMCZFK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(CC(CC2)C(CO)(CO)NC(=O)C)C=C1

Canonical SMILES

CCCCCCCCC1=CC2=C(CC(CC2)C(CO)(CO)NC(=O)C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium borohydride (2M solution in THF, 0.88 ml, 1.76 mmol) was added to compound 6 (200 mg, 0.44 mmol) in 5 ml THF at 0° C. The reaction mixture was stirred at room temperature for 48 hours and diluted with 40 ml ethyl acetate. The solution was washed with brine (2×20 mL) and dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, 4% MeOH in CH2Cl2) to provide 55 of mg compound 7 (33%).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
33%

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